molecular formula C16H20N2O3S B4894362 4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid

4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid

Cat. No. B4894362
M. Wt: 320.4 g/mol
InChI Key: CPWSEARCIJUAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid, commonly known as TDBS, is a sulfonic acid derivative that has been widely used in scientific research. TDBS is a small molecule that has a unique structure, making it an important tool for studying various biological processes.

Mechanism of Action

TDBS inhibits the activity of PTP1B by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, which leads to an increase in the phosphorylation of its substrates. This, in turn, leads to an increase in insulin signaling and a decrease in blood glucose levels. TDBS has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TDBS has several biochemical and physiological effects. It has been shown to increase insulin sensitivity, which leads to a decrease in blood glucose levels. TDBS has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, TDBS has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of TDBS is its specificity for PTP1B. This makes it an important tool for studying the role of PTP1B in various biological processes. Additionally, TDBS is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. However, one of the limitations of TDBS is its toxicity at high concentrations. This can limit its use in certain experiments.

Future Directions

There are several future directions for research on TDBS. One direction is to study its potential as a therapeutic agent for diabetes and cancer. Another direction is to study its effects on other signaling pathways and its potential as a tool for studying other biological processes. Additionally, the development of new derivatives of TDBS with improved specificity and lower toxicity could lead to new applications for this molecule in scientific research.

Synthesis Methods

The synthesis of TDBS involves several steps. The first step involves the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with tricyclo[3.3.1.1~3,7~]dec-2-amine to form the intermediate product. The intermediate product is then reacted with hydrazine hydrate to yield TDBS. The final product is purified using column chromatography.

Scientific Research Applications

TDBS has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. TDBS has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, TDBS has been used to study the role of PTP1B in various biological processes, including insulin signaling, cell proliferation, and differentiation.

properties

IUPAC Name

4-[2-(2-adamantylidene)hydrazinyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-22(20,21)15-3-1-14(2-4-15)17-18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,17H,5-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWSEARCIJUAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC4=CC=C(C=C4)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid

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